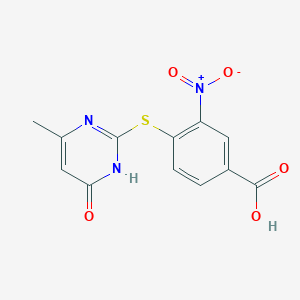

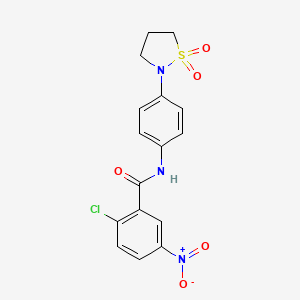

4-(4-Hydroxy-6-methylpyrimidin-2-ylthio)-3-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines are a class of organic compounds with a two-ring structure, one of which is a six-membered ring containing two nitrogen atoms, and the other is a five-membered ring . They are fundamental components of nucleic acids, vitamins, and alkaloids . The compound you mentioned seems to be a derivative of pyrimidine, with additional functional groups attached to it.

Synthesis Analysis

The synthesis of pyrimidines can be achieved through several methods . One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms . The specific compound you mentioned would have additional functional groups attached to this basic structure.Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including nucleophilic aromatic substitution reactions . The specific reactions that “4-(4-Hydroxy-6-methylpyrimidin-2-ylthio)-3-nitrobenzoic acid” would undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 2-Amino-4-hydroxy-6-methylpyrimidine has a molecular weight of 125.1286 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research into 4-(4-Hydroxy-6-methylpyrimidin-2-ylthio)-3-nitrobenzoic acid and related compounds focuses on their synthesis and potential applications in various fields, including pharmaceuticals and materials science. One study describes the synthesis of 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles using substituted 3-hydroxypyrazoles. The molecular and crystal structure of one such compound was determined by X-ray diffraction, highlighting its potential for further chemical modification and application in drug development (Rodinovskaya et al., 2003).

Another investigation involved the synthesis of Dabigatran Etexilate, a prominent anticoagulant medication, demonstrating a complex chemical synthesis process that includes 4-methylamino-3-nitrobenzoic acid as a precursor. This study showcases the role of similar compounds in the synthesis of pharmaceutical agents, underlining their importance in medicinal chemistry (Chen Guohua, 2013).

Spectroscopic Studies and Basicity

Spectroscopic studies on derivatives of 4,6-dihydroxypyrimidine, which are structurally related to the compound , have been conducted to understand their basicity and reactivity. These studies reveal how different substituents influence the electronic structure and reactivity of these molecules, providing insights into their potential applications in chemical synthesis and pharmaceuticals (Vu et al., 2021).

Antihypertensive Activity

Research into thiosemicarbazides, triazoles, and Schiff bases derived from similar pyrimidine compounds has shown potential antihypertensive α-blocking activity. This suggests that derivatives of this compound could be explored for their cardiovascular effects, contributing to the development of new therapeutic agents (Abdel-Wahab et al., 2008).

Solid-State Chemistry and Proton Transfer

Studies on multi-component crystals involving 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid, have been conducted to understand the influence of chemical and structural factors on proton location and transfer. These investigations offer insights into the behavior of this compound in solid-state chemistry, potentially informing its use in materials science and molecular engineering (Seaton et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5S/c1-6-4-10(16)14-12(13-6)21-9-3-2-7(11(17)18)5-8(9)15(19)20/h2-5H,1H3,(H,17,18)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFCOOQGQCUESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2799961.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2799962.png)

![N-(quinolin-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799964.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2799966.png)

![6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2799971.png)

![1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2799975.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799984.png)